4-(4-Bromophenyl)piperidine-1-sulfonyl chloride 4-(4-Bromophenyl)piperidine-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18022072
InChI: InChI=1S/C11H13BrClNO2S/c12-11-3-1-9(2-4-11)10-5-7-14(8-6-10)17(13,15)16/h1-4,10H,5-8H2
SMILES:
Molecular Formula: C11H13BrClNO2S
Molecular Weight: 338.65 g/mol

4-(4-Bromophenyl)piperidine-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18022072

Molecular Formula: C11H13BrClNO2S

Molecular Weight: 338.65 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Bromophenyl)piperidine-1-sulfonyl chloride -

Specification

Molecular Formula C11H13BrClNO2S
Molecular Weight 338.65 g/mol
IUPAC Name 4-(4-bromophenyl)piperidine-1-sulfonyl chloride
Standard InChI InChI=1S/C11H13BrClNO2S/c12-11-3-1-9(2-4-11)10-5-7-14(8-6-10)17(13,15)16/h1-4,10H,5-8H2
Standard InChI Key GJQQCZHKTUBECN-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C2=CC=C(C=C2)Br)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with a bromophenyl group and at the 1-position with a sulfonyl chloride functional group. The sulfonyl chloride (SO2Cl-\text{SO}_2\text{Cl}) group is highly electrophilic, making the compound reactive toward nucleophiles such as amines and alcohols. The bromine atom on the phenyl ring enhances the compound’s utility in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number2913419-29-9
Molecular FormulaC11H13BrClNO2S\text{C}_{11}\text{H}_{13}\text{BrClNO}_2\text{S}
Molecular Weight338.65 g/mol
SMILES NotationO=S(=O)(Cl)N1CCC(c2ccc(Br)cc2)CC1
Topological Polar Surface Area54.5 Ų

The SMILES notation underscores the connectivity: the piperidine ring (N1CCC(CC1)) is linked to the sulfonyl chloride group (SO2Cl\text{SO}_2\text{Cl}) and the 4-bromophenyl substituent .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for related piperidine sulfonyl chlorides reveal distinct signals:

  • 1H^1\text{H} NMR: Protons on the piperidine ring resonate between δ 1.5–3.1 ppm, while aromatic protons from the bromophenyl group appear as doublets near δ 7.1–7.3 ppm (J = 8.0 Hz) .

  • 13C^{13}\text{C} NMR: The sulfonyl chloride carbon resonates near δ 45–50 ppm, while the brominated aromatic carbons show signals between δ 119–145 ppm .

  • Mass Spectrometry: Electrospray ionization (ESI) typically yields a molecular ion peak at m/z 339.0 ([M+H]+^+), consistent with the molecular weight .

Synthesis and Manufacturing

Precursor Preparation

The synthesis begins with 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (CAS 80980-89-8), which is hydrogenated using a rhodium-on-carbon catalyst under hydrogen pressure (100 psi) in methanol with triethylamine as a base. This step reduces the tetrahydropyridine to piperidine, yielding 4-(4-bromophenyl)piperidine with 98% efficiency .

Table 2: Hydrogenation Reaction Conditions

ParameterValue
CatalystRh/C (5% w/w)
SolventMethanol
Pressure100 psi H2_2
Temperature20°C
Reaction Time24 hours
Yield98%

Sulfonation Reaction

The piperidine intermediate is then treated with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) or sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) to introduce the sulfonyl chloride group. Piperidine-1-sulfonyl chloride (CAS 35856-62-3), a related compound, is synthesized under analogous conditions, suggesting similar reactivity for the bromophenyl derivative . The reaction typically proceeds at 0–5°C to minimize side reactions, with the sulfonyl chloride group attaching exclusively at the piperidine nitrogen due to its nucleophilicity .

Physicochemical Properties

Stability and Reactivity

The sulfonyl chloride group renders the compound moisture-sensitive, necessitating storage under inert atmospheres. It hydrolyzes in aqueous media to form the corresponding sulfonic acid, releasing hydrochloric acid:

RSO2Cl+H2ORSO3H+HCl\text{RSO}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{RSO}_3\text{H} + \text{HCl}

This reactivity is exploited in stepwise syntheses where controlled hydrolysis is required .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s dual functionality—a bromine atom for cross-coupling and a sulfonyl chloride for nucleophilic displacement—makes it valuable in drug discovery. For example:

  • Suzuki-Miyaura Coupling: The aryl bromide reacts with boronic acids to form biaryl structures, common in kinase inhibitors .

  • Sulfonamide Formation: Reaction with amines yields sulfonamides, a prevalent pharmacophore in antiviral and anticancer agents .

Agrochemistry

Sulfonamide derivatives are used as herbicides and fungicides. The bromophenyl group may enhance lipid solubility, improving membrane penetration in plant pathogens .

Future Directions

Research opportunities include:

  • Green Synthesis: Developing catalytic methods to reduce Rh/C usage in hydrogenation .

  • Bioconjugation: Exploiting the sulfonyl chloride’s reactivity for protein-labeling applications.

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